molecular formula C9H6F3NO B1629831 (2-Trifluoromethylphenoxy)acetonitrile CAS No. 874804-01-0

(2-Trifluoromethylphenoxy)acetonitrile

Cat. No. B1629831
CAS RN: 874804-01-0
M. Wt: 201.14 g/mol
InChI Key: SKCVLGAJDDIMCX-UHFFFAOYSA-N
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Description

“(2-Trifluoromethylphenoxy)acetonitrile” is a chemical compound with the molecular formula C9H6F3NO and a molecular weight of 201.147 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “(2-Trifluoromethylphenoxy)acetonitrile” were not found, trifluoromethylpyridines, which are structurally similar, have been synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of fluorine-containing moieties .


Molecular Structure Analysis

The molecular structure of “(2-Trifluoromethylphenoxy)acetonitrile” consists of a phenyl ring with a trifluoromethyl group and an acetonitrile group attached via an oxygen atom .

Scientific Research Applications

Catalysis and Organic Synthesis

A novel and efficient one-pot method utilizing selenium electrophiles in cyclizations demonstrates the catalytic potential of (2-Trifluoromethylphenoxy)acetonitrile. This method, developed in the presence of diphenyl diselenide and [bis(trifluoroacetoxy)iodo]benzene in acetonitrile, converts a range of (E)-3-butenoic acids into corresponding butenolides with good yields, showcasing its utility in organic synthesis (Browne, Niyomura, & Wirth, 2007).

Analytical Chemistry

The development of highly selective and sensitive membrane electrodes for metal ions highlights another application area. A study involving the formation of selective complexes with metal ions in acetonitrile solution, using tris(3-(2-hydroxybenzophenone)propyl)amine (THPA), demonstrates acetonitrile's role in enhancing selectivity and sensitivity in analytical methods. This approach was successfully applied in creating a tin(II) ion-selective electrode, showcasing acetonitrile's utility in analytical chemistry (Hosseini et al., 2009).

Electrochemistry

In electrochemistry, (2-Trifluoromethylphenoxy)acetonitrile is instrumental in understanding the behavior of various compounds. For instance, voltammetric and spectroelectrochemical studies on 4-aminophenol at gold electrodes in both aqueous and organic media, including acetonitrile, provide insights into the oxidation processes and product formation. This work emphasizes acetonitrile's role in facilitating electrochemical reactions and analyses (Schwarz et al., 2003).

Material Science

The role of (2-Trifluoromethylphenoxy)acetonitrile extends to material science, where its properties enable the development of innovative materials. For example, the synthesis of iron(II) triflate salts as substitutes for perchlorate salts demonstrates how acetonitrile can be used to isolate anhydrous iron(II) triflate, highlighting its application in creating materials with specific electronic and structural properties (Hagen, 2000).

Future Directions

While specific future directions for “(2-Trifluoromethylphenoxy)acetonitrile” were not found, there is a growing interest in the development of fluorinated organic chemicals, including trifluoromethylpyridines . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .

properties

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCVLGAJDDIMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640945
Record name [2-(Trifluoromethyl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Trifluoromethylphenoxy)acetonitrile

CAS RN

874804-01-0
Record name [2-(Trifluoromethyl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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